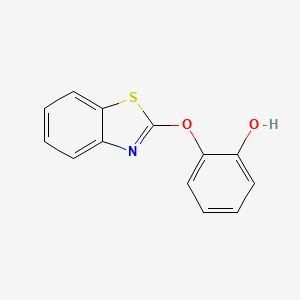

2-(2-Benzothiazolyloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70216-96-5 |

|---|---|

Molecular Formula |

C13H9NO2S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)phenol |

InChI |

InChI=1S/C13H9NO2S/c15-10-6-2-3-7-11(10)16-13-14-9-5-1-4-8-12(9)17-13/h1-8,15H |

InChI Key |

MZODOBBOQXPSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=CC=CC=C3O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Benzothiazolyloxy Phenol and Analogues

Established Synthetic Routes to Benzothiazolyl Phenols

The synthesis of benzothiazolyl phenols relies on a combination of classic and modern organic chemistry reactions. These methods provide access to the core structure, which can be further modified.

Condensation Reactions in Benzothiazole (B30560) Ring Formation

The most fundamental and widely used method for constructing the benzothiazole nucleus is the condensation reaction of 2-aminothiophenols with various carbonyl-containing compounds. mdpi.commdpi.com This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the aromatic heterocycle. ekb.eg

Commonly, 2-aminothiophenol (B119425) is condensed with carboxylic acids or their derivatives. nih.gov The use of dehydrating agents or catalysts is often necessary to drive the reaction to completion. For instance, polyphosphoric acid (PPA) has been historically used, though newer, milder, and more environmentally friendly methods have been developed. nih.gov Green chemistry approaches have utilized catalysts such as samarium (III) triflate in aqueous media or employed solvent-free conditions under microwave irradiation to afford 2-substituted benzothiazoles in excellent yields. mdpi.comorganic-chemistry.org

The condensation can also be performed with aldehydes, often followed by an oxidation step. mdpi.com Various oxidizing systems, including air in DMSO, molecular iodine, and photocatalytic methods using sensitizers like fluorescein, have been successfully employed. ekb.egorganic-chemistry.org

Interactive Table 1: Catalysts and Conditions for Benzothiazole Synthesis via Condensation Users can sort and filter the data to compare different synthetic approaches.

| Reactant | Co-reactant | Catalyst/Conditions | Yield (%) | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | SnP₂O₇, 8-35 min | 87-95 | mdpi.com |

| 2-Aminothiophenol | Benzaldehyde | NH₄Cl, Methanol-Water, RT, 1h | High | mdpi.com |

| 2-Aminothiophenol | Fatty Acids | P₄S₁₀, Microwave, 3-4 min | High | mdpi.com |

| 2-Aminothiophenol | Aliphatic/Aromatic Aldehydes | Sulfated Tungstate, Ultrasound, RT | 90-98 | mdpi.com |

| 2-Aminothiophenol | Aromatic Carboxylic Acids | MeSO₃H/SiO₂, 140 °C, 2-12 h | 70-92 | nih.gov |

| 2-Aminothiophenol | Benzaldehyde | Acetic Acid, Grinding | Good | ekb.eg |

Etherification Strategies for Phenoxy Linkage Elaboration

Formation of the ether linkage between the benzothiazole moiety and the phenol (B47542) ring is a critical step in synthesizing the target compound, 2-(2-Benzothiazolyloxy)phenol. This is typically achieved through nucleophilic aromatic substitution or Ullmann-type coupling reactions. In a common pathway, a 2-halobenzothiazole is reacted with a phenoxide salt. The electron-withdrawing nature of the benzothiazole ring facilitates the displacement of the halide by the nucleophilic phenoxide.

Alternatively, derivatives such as 2-mercaptobenzothiazole (B37678) can be used as precursors. nih.gov While direct etherification is the goal, related condensation reactions to form other linkages are well-documented. For example, Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), has been used to synthesize azo-bridged benzothiazole-phenyl ester derivatives, demonstrating the feasibility of coupling benzothiazole units to phenolic rings, albeit through an ester rather than an ether bond. researchgate.net Similar principles of activating a carboxylic acid group could be adapted for activating a phenol for coupling reactions.

Oxidative Coupling Approaches for Aryl-Heteroaryl System Construction

Modern synthetic chemistry has seen a surge in the use of cross-dehydrogenative coupling (CDC) reactions, which offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. chim.it These reactions involve the direct functionalization of two C-H bonds (or a C-H and an X-H bond) to form a new bond, avoiding the need for pre-functionalized starting materials like halides or organometallics. acs.orgacs.org

The construction of aryl-heteroaryl systems, such as the one found in this compound, can be envisioned through transition metal-catalyzed oxidative coupling. researchgate.net Catalysts based on palladium, rhodium, or copper can mediate the direct coupling of a C-H bond on the phenol ring with a C-H or N-H bond on the benzothiazole precursor. chim.itacs.orggoogle.com For instance, palladium-catalyzed aerobic oxidative coupling is a powerful method for forming biaryl compounds and could be adapted for creating the C-O linkage between a phenol and a benzothiazole. google.com This approach represents a cutting-edge strategy for streamlining the synthesis of complex heterocyclic structures.

Ring-Closing Metathesis and Tautomerization Pathways for Phenol Derivatives

An innovative and powerful strategy for the synthesis of highly substituted phenols involves the use of ring-closing olefin metathesis (RCM). acs.orgacs.org This method constructs the phenol ring itself from a linear, acyclic precursor. The key starting materials are 1,4,7-trien-3-ones or 1,5,7-trien-4-ones. organic-chemistry.orgnih.gov

The synthesis proceeds via a ruthenium-catalyzed RCM reaction, which forms a cyclic intermediate. acs.orgnih.gov This intermediate is a ketone tautomer of the final phenol product. Due to the stability of the aromatic system, the intermediate readily undergoes tautomerization to furnish the substituted phenol. acs.orgnih.gov This methodology is particularly valuable as it allows for the creation of phenol substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution methods. organic-chemistry.org The tolerance of Grubbs' ruthenium catalysts to various functional groups makes this a versatile approach. acs.org

Interactive Table 2: Phenol Synthesis via RCM and Tautomerization Users can sort the data by precursor or yield to analyze the reaction's efficiency.

| Precursor | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1,4,7-trien-3-one | Grubbs' 2nd Gen. | CH₂Cl₂, rt, 1h | 2-Substituted Phenol | 98 | organic-chemistry.org |

| 1-Phenyl-1,4,7-trien-3-one | Grubbs' 2nd Gen. | CH₂Cl₂, rt, 1h | 2-Phenylphenol | 90 | acs.org |

| 1,5,7-trien-3-one | Grubbs' 2nd Gen. | Toluene, 80°C | Substituted Phenol | 84 | acs.org |

| Substituted 1,5,7-trien-4-one | Grubbs' Catalyst | - | Substituted Phenol | - | nih.gov |

Targeted Synthesis of Substituted this compound Derivatives

Beyond the initial construction of the parent compound, the synthesis of specific derivatives with tailored properties requires precise control over the introduction of new functional groups.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the introduction of substituents at specific positions on the benzothiazolyl or phenol rings. This can be achieved through several strategies that leverage the inherent reactivity of the molecule or employ directing groups. acs.org

One powerful technique is ortho-lithiation, where a strong base like n-butyllithium is used to deprotonate the position adjacent to an existing functional group, which acts as a directed metalation group (DMG). nih.gov In the case of this compound, the hydroxyl group on the phenol ring could serve as a DMG, directing lithiation to the adjacent ortho position. The resulting organolithium species can then be quenched with a variety of electrophiles to install a wide range of substituents with high regiocontrol.

Another modern approach is directed C-H borylation, often catalyzed by iridium. diva-portal.org A directing group on the aromatic ring guides the borylation to a specific C-H bond, installing a versatile boronic ester group that can participate in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds. These advanced techniques provide chemists with the tools to precisely engineer the structure of this compound derivatives for various applications.

Diastereoselective and Enantioselective Synthetic Approaches

The generation of chiral this compound analogues, where stereocenters are present on either the phenolic or benzothiazole backbone, represents a sophisticated challenge in synthetic chemistry. While specific literature on the direct enantioselective synthesis of the this compound ether bond is limited, the field of asymmetric catalysis offers powerful strategies that could be applied to this target.

Achieving enantioselectivity could be approached by utilizing chiral starting materials, such as an enantiopure substituted phenol or 2-aminothiophenol, in established coupling reactions. However, a more advanced strategy involves the use of a chiral catalyst to induce asymmetry during the formation of the molecule. Drawing parallels from progress in related fields, catalytic asymmetric dearomatization reactions of phenols provide a potential route to complex, chiral polycyclic structures that could incorporate the target motif. For instance, cascade reactions involving dearomative 1,8-additions of naphthols have been shown to create multiple stereogenic centers with high enantiopurity. rsc.org

Furthermore, the extensive development of catalytic systems for asymmetric C-O cross-coupling reactions is highly relevant. The Ullmann-type condensation, a classical method for forming diaryl ethers, can be rendered enantioselective through the design of chiral ligands for the copper catalyst. nih.gov While reports have primarily focused on creating atropisomeric diaryl ethers (where chirality arises from hindered rotation around the C-O bond), these principles could be extended to reactions involving prochiral phenols or benzothiazoles to create stereogenic centers. The development of such methods remains an active area of research, promising access to novel, enantiomerically pure compounds for applications in materials science and medicinal chemistry.

Multi-component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern synthesis, enabling the construction of complex molecules from simple precursors in a single operation. These processes are highly convergent and atom-economical, aligning with the goals of efficient and sustainable chemistry.

A direct multi-component approach for the synthesis of the (2-Oxy)benzothiazole scaffold has been developed using an iron catalyst. researchgate.net This method brings together multiple starting materials in one pot to construct the final heterocyclic product. Another innovative three-component, catalyst-free reaction has been established for synthesizing 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, showcasing the potential for novel bond formations under simple conditions. nih.gov

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially without isolating intermediates, have also been applied to the synthesis of related structures. For example:

Photoinduced Cascades: Light-driven protocols can initiate cascade processes in functionalized phenol derivatives to produce complex heterocyclic systems like 2,3-dihydrobenzofurans. nih.govresearchgate.net

Copper-Catalyzed Cascades: The reaction of 2-naphthols with azirines, catalyzed by copper, proceeds through a cascade of dearomative nucleophilic ring-opening, intramolecular cyclization, and oxidative coupling to furnish complex biaryl products. nih.gov

Asymmetric Dearomatization Cascades: The combination of a dearomative addition of a naphthol to an in-situ generated intermediate, followed by an intramolecular Diels-Alder reaction, can produce architecturally complex polycycles with excellent stereocontrol. rsc.org

These strategies highlight the potential to build the this compound framework or its complex analogues through elegant and efficient reaction sequences that minimize purification steps and maximize molecular complexity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. Key strategies include the use of solvent-free protocols, aqueous media, advanced catalytic systems, and alternative energy sources like microwaves and mechanochemistry.

Solvent-Free and Aqueous Media Synthetic Protocols

The formation of the diaryl ether bond in this compound is typically achieved via a nucleophilic aromatic substitution, often a variation of the Ullmann condensation. Traditionally, these reactions required high-boiling polar aprotic solvents. Modern green approaches aim to eliminate or replace these hazardous solvents.

Solvent-Free Synthesis: Reactions can be performed under solvent-free or "neat" conditions, often by heating a mixture of the reactants. For instance, the condensation of 2-aminothiophenol with various aldehydes to form the benzothiazole core can be achieved by simply melting the reactants together. growingscience.com Another approach involves adsorbing the reactants onto a solid support like silica (B1680970) gel or zeolite and heating, which can be further enhanced with microwave irradiation. tsijournals.com A notable development is the synthesis of 2-arylbenzothiazoles via the reaction of 2-aminothiophenol with benzoyl chlorides at room temperature under solvent-free conditions, affording excellent yields in minutes.

Aqueous and Green Solvent Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. An "on water" protocol for synthesizing 2-substituted benzothiazoles has been reported, where a mixture of 2-aminothiophenol and an aldehyde in water is heated to afford high yields of the product without any catalyst. rsc.orgresearchgate.net Glycerol, a biodegradable and non-toxic solvent, has also been successfully used for the synthesis of 2-arylbenzothiazoles at ambient temperature, again without a catalyst. nih.gov For the key C-O bond formation step, copper-catalyzed Ullmann coupling reactions have been adapted to aqueous systems, such as using a phosphate (B84403) buffer, which is particularly effective in microwave-assisted protocols. nih.gov

Table 1: Green Solvent and Solvent-Free Methods for Benzothiazole Synthesis

| Method | Reactants | Conditions | Yield | Reference |

| "On Water" Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | Water, 110 °C | High | rsc.orgresearchgate.net |

| Glycerol Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | Glycerol, Room Temp, Catalyst-free | Excellent | nih.gov |

| Solvent-Free Melt | 2-Aminothiophenol, Aromatic Aldehydes | Neat, Heat | Good | growingscience.com |

| Air/DMSO System | 2-Aminothiophenol, Aryl Aldehydes | DMSO, 60 °C, Catalyst-free | 71-96% | organic-chemistry.org |

Catalytic Approaches for Enhanced Efficiency and Atom Economy

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, which reduces energy consumption and byproduct formation. The synthesis of this compound analogues benefits significantly from advanced catalytic methods, particularly for the crucial C-O ether bond formation.

The Ullmann condensation has been modernized through the use of highly active catalysts that allow the reaction to proceed under much milder conditions than the harsh temperatures of the classical method. organic-chemistry.org

Copper Catalysis: Copper remains the most common catalyst for this transformation. Modern protocols often employ a copper(I) source (e.g., CuI) with a ligand to enhance its catalytic activity. Picolinic acid has been identified as an effective ligand, enabling the O-arylation of phenols with aryl halides to occur in DMSO with K₃PO₄ as the base under mild conditions. nih.gov This system is tolerant of various functional groups and can be used to synthesize sterically hindered diaryl ethers. nih.gov

Iron Catalysis: Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive "green" catalyst. An iron-catalyzed multicomponent methodology has been developed for the synthesis of (2-Oxy)benzothiazole derivatives. researchgate.net

Ruthenium Catalysis: While not for C-O coupling, ruthenium catalysts have been effectively used for other transformations on the 2-arylbenzothiazole scaffold, such as meta-selective C-H nitration, demonstrating the utility of diverse transition metals in functionalizing these heterocycles. nih.gov

Recyclable Catalysts: A key goal of green catalysis is the ability to recover and reuse the catalyst. The development of heterogeneous catalysts, such as copper nanoparticles supported on magnetic polydopamine (Fe₃O₄@PDA/CuCl₂), allows for the efficient synthesis of benzazoles. researchgate.net The catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity. researchgate.net

These catalytic advancements not only improve the efficiency and atom economy of the synthesis but also broaden the substrate scope, allowing for the creation of a more diverse library of benzothiazole-based diaryl ethers.

Microwave-Assisted and Mechanochemical Syntheses

Alternative energy sources provide powerful green chemistry tools to drive reactions more efficiently, often reducing reaction times from hours to minutes and improving yields by minimizing side-product formation.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted for organic synthesis, including the formation of benzothiazoles and diaryl ethers. mdpi.com The rapid, localized heating provided by microwaves can dramatically accelerate reaction rates.

Ullmann Coupling: The synthesis of diaryl ethers via Ullmann coupling is particularly amenable to microwave assistance. Protocols using elemental copper as a catalyst in an aqueous phosphate buffer have been developed for the efficient coupling of amines and can be adapted for phenols. nih.gov This method significantly shortens reaction times to as little as 2-30 minutes. nih.gov The microwave-assisted synthesis of complex macrocyclic diaryl ethers has also been successfully demonstrated. nih.gov

Benzothiazole Formation: The cyclization of 2-aminothiophenol precursors to form the benzothiazole ring is also accelerated by microwaves. Solvent-free methods using a zeolite solid support have been reported, providing a clean, fast, and efficient route to various benzothiazole derivatives. tsijournals.com

Table 2: Microwave-Assisted Synthetic Protocols

| Reaction Type | Reactants | Catalyst / Conditions | Time | Outcome | Reference |

| Ullmann C-O Coupling | Aryl Halide, Phenol | Cu catalyst, MW | Shortened | Improved yields, faster reaction | nih.gov |

| Ullmann C-N Coupling | Bromaminic Acid, Amines | Cu(0), Phosphate buffer, MW | 2-30 min | Efficient synthesis of bioactive compounds | nih.gov |

| C-S Cross-Coupling | 2-(4-bromophenyl)-benzothiazole, Thiols | CuI, Acetonitrile, MW | - | Good to excellent yields | researchgate.net |

| Benzothiazole Formation | 2-Mercaptobenzothiazole, Hydrazine Hydrate | NaY Zeolite, Solvent-free, MW | 7 min | Clean, fast, and efficient synthesis | tsijournals.com |

Mechanochemical Synthesis: Mechanochemistry involves inducing chemical reactions by grinding, milling, or shearing solid reactants, often in the absence of any solvent. This solvent-free technique is inherently green and can lead to the formation of products that are difficult to obtain from solution-phase chemistry. An efficient and versatile mechanochemical route to 2-aryl benzothiazoles has been developed using a simple mortar and pestle. rsc.org The mechanical grinding of 2-aminothiophenol with various aromatic aldehydes provides sufficient energy for condensation and cyclization to occur, resulting in high yields with short reaction times and no need for a catalyst or work-up step. rsc.org This approach represents a highly sustainable and scalable method for preparing the benzothiazole core structure.

Spectroscopic and Structural Elucidation of 2 2 Benzothiazolyloxy Phenol Systems

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods has been utilized to unravel the intricate molecular features of 2-(2-Benzothiazolyloxy)phenol. These techniques provide a holistic understanding of the compound's electronic and vibrational states, as well as its exact mass and atomic connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds. For phenolic compounds, ¹H NMR spectra, particularly in aprotic solvents like DMSO-d₆, reveal sharp resonances for the phenolic hydroxyl protons, typically in the 8-14 ppm region. nih.gov This technique allows for the direct observation and quantification of these specific protons. nih.gov In the case of phenol (B47542) itself, the symmetry of the molecule results in four distinct signals in the ¹³C NMR spectrum, corresponding to the four different carbon environments within the molecule. docbrown.info The carbon atom attached to the hydroxyl group (C1) and the carbon atom at the para position (C4) each give a unique resonance, while the ortho (C2, C6) and meta (C3, C5) carbons are chemically equivalent and produce two separate signals. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | Variable | - |

| C2/C6-H | ~6.9 | ~115 |

| C3/C5-H | ~7.3 | ~130 |

| C4-H | ~6.9 | ~121 |

| C1 | - | ~155 |

| C2/C6 | - | ~115 |

| C3/C5 | - | ~130 |

| C4 | - | ~121 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) and Raman Vibrational Spectroscopy

Table 2: Key Vibrational Bands for Phenolic Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200-3600 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1200-1260 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. The NIST Chemistry WebBook lists the molecular formula of 2-(2-benzothiazolyl)phenol as C₁₃H₉NOS with a molecular weight of 227.282. nist.govnist.gov HRMS can provide highly accurate mass measurements, which are crucial for confirming the identity of a compound and for elucidating the structures of its fragments. nih.gov This technique, often coupled with multi-stage mass spectrometry (MSⁿ), allows for the systematic breakdown of molecules, creating fragmentation trees that are invaluable for metabolite annotation and structural elucidation. nih.gov

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. Phenol exhibits a maximum absorption (λmax) at approximately 270 nm in water, while the corresponding phenolate (B1203915) anion absorbs at 286 nm. bgu.ac.il The absorption spectra of phenolic compounds are influenced by substituents on the aromatic ring. docbrown.info For instance, studies on the photodegradation of phenol have utilized UV-Vis spectroscopy to monitor the changes in the absorption spectrum over time, allowing for the quantification of the parent compound and its intermediate products. researchgate.net The solvent environment can also significantly impact the UV-Vis spectrum, as seen in studies of tautomerism in different organic solvents. nih.gov

Fluorescence and Luminescence Spectroscopy

Fluorescence and luminescence spectroscopy are sensitive techniques for studying the excited-state properties of molecules. The fluorescence of phenols can be influenced by factors such as substitution and the surrounding environment. bohrium.com For example, the introduction of a methyl group or a second benzene (B151609) ring can lead to a red shift in the absorption bands and a decrease in the fluorescence quantum yield due to increased singlet-triplet conversion efficiency. bohrium.com Some phenol derivatives exhibit dual fluorescence, which can be attributed to different molecular structures in the excited state, such as enol and keto forms. ifo.lviv.ua The study of photolysis of phenols using laser-induced fluorescence has shown that the efficiency of photoreactions can impact the fluorescence quantum yield. scispace.com

Structural Analysis and Conformational Isomerism

The three-dimensional structure and potential for different spatial arrangements (conformational isomerism) are critical to understanding the properties of this compound. The existence of different conformers can be investigated through experimental techniques like X-ray diffraction and computational methods. nih.gov For some phenolic compounds, studies have revealed the presence of multiple conformers in the solid state, which are interconnected through non-covalent interactions. nih.gov The stability and interconversion of these conformers can be explored through thermochemical calculations, providing insights into their relative energies and the barriers to rotation. nih.gov

X-ray Single Crystal Diffraction Analysis

The definitive solid-state structure of 2-(2-hydroxyphenyl)benzothiazole (B1206157) was determined through X-ray single-crystal diffraction. scispace.com The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. scispace.com The unit cell parameters were determined to be a = 12.423 Å, b = 5.858 Å, c = 15.624 Å, and β = 111.66°. scispace.com The measured density of 1.41 g/cm³ corresponds well with the calculated density of 1.43 g/cm³, assuming four molecules per unit cell. scispace.com

The key finding from the diffraction study is that the molecule is essentially planar. scispace.com This planarity is a consequence of a strong intramolecular hydrogen bond between the hydroxyl group of the phenol ring and the nitrogen atom of the benzothiazole (B30560) ring. scispace.comuq.edu.au The distance between the oxygen and nitrogen atoms involved in this hydrogen bond is a remarkably short 2.605 Å, indicative of a strong chelating interaction. scispace.com Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(**) level have corroborated these experimental findings, showing good agreement between the calculated and observed geometrical parameters. nih.gov

Table 1: Crystal and Refinement Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₃H₉NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.423 |

| b (Å) | 5.858 |

| c (Å) | 15.624 |

| β (°) | 111.66 |

| Volume (ų) | Not Reported |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.43 |

| R-value | 0.088 |

Data sourced from Stenson, 1970. scispace.com

Solid-State Molecular Architecture and Crystal Packing

The solid-state architecture of this compound is characterized by discrete, planar molecules. scispace.com The dominant feature influencing the molecular conformation is the strong intramolecular O-H···N hydrogen bond, which effectively locks the molecule into a planar arrangement. scispace.com The shortest intermolecular distance reported is a C–O contact of 3.37 Å, suggesting that the crystal packing is primarily governed by van der Waals forces rather than strong intermolecular hydrogen bonding. scispace.com

Further insights into the potential intermolecular interactions can be gleaned from the crystal structure of a related copper(II) complex, bis[2-(benzothiazol-2-yl)phenolato-κ² N,O]copper(II). In this complex, the deprotonated ligand maintains its near-planar geometry, with dihedral angles between the benzothiazole and phenol rings of 4.1° and 5.8°. The packing of this complex reveals weak intermolecular C–H···O hydrogen bonds and π–π stacking interactions between the aromatic and thiazole (B1198619) rings, with centroid-centroid distances of 3.626 Å and 3.873 Å. While these interactions are observed in the metal complex, they suggest potential modes of association that could be relevant to the packing of the parent molecule under different crystallization conditions.

Solution-Phase Conformations and Dynamic Equilibria

In solution, the behavior of this compound is more complex, involving conformational flexibility and dynamic equilibria. Computational studies have identified four possible conformers for this molecule. nih.gov The most stable conformer is the one observed in the solid state, stabilized by the intramolecular hydrogen bond. This hydrogen-bonded structure is also supported by NMR studies in solution. uq.edu.au

¹H and ¹³C NMR spectroscopy provides direct evidence for the structure in solution. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related dyad shows a broad singlet for the hydroxyl proton at a downfield chemical shift of 12.66 ppm, which is characteristic of a strongly hydrogen-bonded proton. amazonaws.com The ¹³C NMR spectrum of a similar derivative in CDCl₃ displays distinct resonances for all carbon atoms, consistent with the proposed structure. nih.gov

A significant aspect of the solution-phase behavior of this compound is the phenomenon of excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net Upon photoexcitation, the proton from the hydroxyl group can transfer to the nitrogen atom of the benzothiazole ring, forming a transient keto-tautomer. researchgate.net This process is highly dependent on the solvent polarity. In nonpolar solvents, the ESIPT process is efficient, leading to fluorescence from the keto form. researchgate.net However, in polar solvents, the formation of solvated enol forms can hinder the proton transfer, resulting in increased fluorescence from the initial enol form. researchgate.net This dynamic equilibrium between the enol and keto tautomers in the excited state is a key feature of the photophysical properties of this compound and its derivatives.

Computational and Theoretical Investigations of 2 2 Benzothiazolyloxy Phenol

Quantum Chemical Approaches (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in quantum chemistry for studying the electronic structure of molecules. alljournals.cn DFT is favored for its balance of accuracy and computational cost, making it suitable for calculating ground-state properties of medium to large-sized molecules. alljournals.cnkarazin.ua TD-DFT is employed to investigate excited-state properties, which are crucial for understanding how the molecule interacts with light.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the ground state. For aromatic and heterocyclic compounds like 2-(2-Benzothiazolyloxy)phenol, DFT calculations can map the electron density distribution of these frontier orbitals. In related benzothiazole (B30560) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO may be distributed across the conjugated system. researchgate.net

Table 1: Representative HOMO-LUMO Data for Related Phenolic Compounds (Illustrative) This table illustrates the kind of data generated from DFT calculations for phenolic compounds. The values are not specific to this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -6.01 | -0.85 | 5.16 |

| p-Nitrophenol | -7.12 | -2.54 | 4.58 |

| o-Chlorophenol | -6.23 | -1.02 | 5.21 |

Quantum chemical methods are used to calculate the potential energy surfaces (PES) of molecules in both their ground (S₀) and electronically excited states (S₁). researchgate.netnih.gov By optimizing the molecular geometry, these calculations can identify the most stable conformation (the global minimum on the PES) and other less stable local minima. researchgate.net For this compound, this would involve determining the preferred rotational angles around the ether linkage.

TD-DFT is instrumental in exploring the excited-state landscape. researchgate.net Upon absorption of light, the molecule transitions from the ground state to an excited state. The subsequent relaxation pathways, including fluorescence or non-radiative decay, are governed by the topography of the excited-state PES. Studies on similar phenolic compounds reveal complex behaviors, including the possibility of excited-state intramolecular proton transfer (ESIPT) if a suitable proton donor and acceptor are present. nih.govrsc.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes of experimentally obtained spectra.

For a molecule like this compound, theoretical vibrational analysis would help assign characteristic frequencies, such as the O-H stretch of the phenol group, C-O-C stretches of the ether linkage, and various aromatic C-H and C=C vibrations. Comparing calculated and experimental spectra is a standard method for confirming molecular structure.

The acidity of the phenolic proton (pKa) is a fundamental property that dictates the molecule's state of ionization at a given pH. Computational methods have been developed to predict pKa values with high accuracy. researchgate.netnih.govjst-ud.vn These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. nih.gov

The process involves optimizing the geometries of both the protonated (phenol) and deprotonated (phenoxide) species and calculating their free energies. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are essential for mimicking the solvent effect of water. researchgate.netnih.gov For enhanced accuracy, some protocols include a few explicit water molecules hydrogen-bonded to the phenolic group to better model the immediate solvation shell. researchgate.net

Table 2: Common DFT Functionals for pKa Prediction of Phenols This table lists methods used in computational pKa studies of phenolic compounds. nih.govjst-ud.vnnih.gov

| Functional | Basis Set | Solvation Model |

|---|---|---|

| B3LYP | 6-311++G(d,p) | SMD |

| CAM-B3LYP | 6-311G+dp | SMD |

| M06-2X | 6-311++G(d,p) | PCM |

Mechanistic Studies of Reactions Involving this compound

Beyond static properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. This involves mapping the entire reaction pathway from reactants to products.

By calculating the potential energy surface along a reaction coordinate, chemists can identify the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, one could computationally study reactions such as electrophilic aromatic substitution on the phenol ring or nucleophilic substitution at the ether linkage. rajdhanicollege.ac.inyoutube.com The calculations would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting these species.

Calculating the energies of all species to determine the reaction's thermodynamic and kinetic profile.

Vibrational frequency analysis is used to confirm that reactants and products are minima on the PES (all real frequencies) and that the TS is a first-order saddle point (one imaginary frequency corresponding to the motion along the reaction coordinate). Such analyses provide deep, atom-level insight into how chemical transformations occur.

Role of Substituents on Reaction Energetics and Kinetics

The introduction of substituents onto the basic scaffold of phenolic compounds can significantly alter their reaction energetics and kinetics. Computational studies on various substituted phenols have established clear structure-activity relationships that are analogously relevant to this compound.

The effect of substituents is often categorized based on their electron-donating or electron-withdrawing nature. rsc.org Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and amino (-NH2), generally decrease the O-H bond dissociation enthalpy (BDE), which in turn enhances the rate of reactions like hydrogen atom transfer (HAT). scirp.org A lower BDE implies that the phenoxyl radical is formed more easily, accelerating the kinetics of reactions where this is the rate-determining step. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) tend to increase the O-H BDE, thereby slowing down such reactions. scirp.org

These findings suggest that by strategically placing substituents on either the benzothiazole or the phenol ring of this compound, one could fine-tune its reactivity for specific applications. For example, adding an EDG to the phenol ring would likely lower the energy barrier for processes involving the phenolic proton.

Table 1: Effect of Substituent Groups on Phenolic Reactivity Parameters

| Substituent Type | Example Groups | Effect on O-H BDE | Impact on Reaction Kinetics (e.g., HAT) |

| Electron-Donating | -OCH3, -NH2, -CH3 | Decrease | Accelerate |

| Electron-Withdrawing | -NO2, -CN, -Cl, -Br | Increase | Decelerate |

This table provides a generalized summary based on computational studies of various phenolic compounds.

Intramolecular Proton Transfer Mechanisms (e.g., ESIPT, GSIPT)

The presence of both a proton-donating hydroxyl group and a proton-accepting nitrogen atom within the this compound structure suggests the possibility of intramolecular proton transfer (IPT). This process can occur in the ground state (GSIPT) or, more commonly, in the electronically excited state (ESIPT). ESIPT is a photophysical phenomenon that often leads to a large Stokes shift, a desirable property for fluorescent probes and materials.

Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on analogous benzothiazole-phenol systems have provided significant insights into these mechanisms. nih.gov Upon photoexcitation to the first singlet excited state (S1), the intramolecular hydrogen bond between the phenolic proton and the benzothiazole nitrogen is often strengthened. nih.gov This is evidenced by a red shift in the calculated infrared (IR) vibrational frequencies of the O-H bond in the S1 state compared to the ground state (S0). nih.gov

The ESIPT process typically involves the transfer of the proton from the phenol to the benzothiazole, forming a transient keto-tautomer. The potential energy surfaces (PESs) for the ground and excited states are crucial for understanding the feasibility of this transfer. Calculations on similar molecules have shown that the energy barrier for proton transfer in the excited state is often significantly lower than in the ground state, making ESIPT a highly favorable pathway. nih.gov For some related systems with dual proton transfer sites, a stepwise mechanism is preferred over a concerted one. nih.gov

The solvent environment can also play a critical role in the ESIPT process. Studies on related benzothiazole derivatives have shown that as solvent polarity increases, the energy gap between the ground and excited states can enlarge, and the strength of the intramolecular hydrogen bond in the S1 state may weaken, making the ESIPT process more difficult. However, the formation of intermolecular hydrogen bonds with protic solvents like methanol (B129727) can facilitate the ESIPT process.

Molecular Modeling and Dynamics Simulations

Intermolecular Interactions and Aggregation Behavior

Molecular modeling and dynamics simulations are instrumental in understanding how molecules of this compound might interact with each other, leading to self-assembly and aggregation. The structure of this compound allows for a variety of intermolecular interactions, including hydrogen bonding (O-H···N), π-π stacking between the aromatic rings of the benzothiazole and phenol moieties, and C-H···π interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal structure. For similar phenol-substituted benzimidazole (B57391) systems, this analysis, combined with DFT calculations, has been used to estimate the strength of different interactions, revealing that O-H···N hydrogen bonds are generally stronger than O-H···O interactions with solvent molecules.

Molecular dynamics (MD) simulations can provide insights into the aggregation process in solution. For instance, benzothiazole derivatives have been studied for their potential to act as fluorescent probes for detecting amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.gov These studies implicitly suggest that the benzothiazole moiety can participate in interactions that lead to binding and aggregation. Furthermore, some benzothiazole-based dyes exhibit aggregation-induced emission (AIE), where the restriction of intramolecular motions in the aggregated state leads to enhanced fluorescence. rsc.org MD simulations can help to elucidate the specific conformations and packing arrangements that give rise to such photophysical phenomena.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of molecules like this compound. Computational studies allow for the investigation of these effects by employing either implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the simulation.

Solvent polarity also affects reaction kinetics and mechanisms. As mentioned in the context of ESIPT, polar solvents can influence the energy barriers of proton transfer. In reactions involving charge separation in the transition state, polar solvents will generally lower the activation energy, thus accelerating the reaction rate. Theoretical studies on benzothiazole derivatives have utilized TD-DFT calculations with solvent models (like the CPCM model) to predict how UV-vis absorption spectra change in different solvents, indicating that water can modify electronic transitions. researchgate.net

Table 2: Influence of Solvent Polarity on Molecular Properties of Benzothiazole-Phenol Analogues

| Solvent Property | Effect on Intramolecular H-Bond (S1) | Impact on ESIPT | Influence on Conformation |

| Increasing Polarity | May Weaken | Can become more difficult | May favor more polar conformers |

| Protic Solvents | Can form intermolecular H-bonds | Can facilitate | Can specifically interact and alter conformation |

This table summarizes general trends observed in computational studies of related compounds.

Advanced Computational Methodologies

Quantum Computational Chemistry Applications in Molecular Design

Quantum computational chemistry has become an indispensable tool in the rational design of new functional molecules. By calculating various molecular properties and descriptors, it is possible to predict the behavior of novel compounds before they are synthesized, saving time and resources.

For derivatives of this compound, quantum chemical methods can be employed to design molecules with tailored electronic, optical, or reactive properties. For example, by performing 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), one can build models that correlate the structural features of a series of compounds with their biological activity. Such models, often combined with molecular docking and MD simulations, can identify key structural factors for enhancing a desired effect, such as inhibitory potency against a specific enzyme.

Key parameters derived from quantum chemical calculations that are often used in molecular design include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electronic and optical properties of a molecule, as well as its reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting non-covalent interactions and reaction sites. researchgate.net

By systematically modifying the structure of this compound with different substituents and calculating these properties, it is possible to design new molecules with, for example, enhanced fluorescence for sensing applications or optimized reactivity for use as a chemical intermediate.

Chemical Reactivity and Functionalization Strategies of 2 2 Benzothiazolyloxy Phenol

Aromatic Substitution Reactions on Benzothiazole (B30560) and Phenol (B47542) Moieties

The presence of two distinct aromatic systems in 2-(2-Benzothiazolyloxy)phenol means that aromatic substitution reactions can potentially occur on either the phenol or the benzothiazole moiety. The outcome of such reactions is governed by the electronic properties of each ring system and the reaction conditions employed.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile wikipedia.org. The feasibility and regioselectivity of such reactions on this compound are highly dependent on the moiety being targeted.

Phenol Moiety: The phenol ring is highly activated towards electrophilic attack due to the powerful electron-donating effect of the hydroxyl (-OH) group. This group stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions ucalgary.ca. Consequently, the hydroxyl group is a strongly activating, ortho, para-directing substituent ucalgary.cabritannica.com.

For this compound, electrophilic substitution is expected to occur preferentially on the phenol ring under mild conditions. The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group.

Para-substitution: The position para to the -OH group is sterically unhindered and electronically activated, making it a highly probable site for substitution.

Ortho-substitution: The two positions ortho to the -OH group are also electronically activated. However, the position already substituted with the benzothiazolyloxy group is blocked. The remaining ortho position is available for substitution, though it may experience some steric hindrance from the adjacent bulky substituent.

Common electrophilic aromatic substitution reactions applicable to the phenol moiety include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.org. Due to the high reactivity of the phenol ring, these reactions can often proceed under milder conditions than those required for benzene (B151609) ucalgary.ca. For instance, halogenation may not require a Lewis acid catalyst . In some cases, over-reaction leading to polysubstitution can be an issue if conditions are not carefully controlled libretexts.org.

Benzothiazole Moiety: The benzothiazole ring system is generally less reactive towards electrophilic substitution than the phenol ring. The fused thiazole (B1198619) ring acts as an electron-withdrawing group, deactivating the attached benzene ring towards electrophilic attack wikipedia.org. Therefore, harsher reaction conditions would be necessary to achieve substitution on the benzene portion of the benzothiazole moiety. The directing influence of the fused heterocyclic ring and the ether linkage would determine the precise location of substitution on this ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Moiety | Activating/Deactivating Group | Directing Influence | Predicted Major Product Site(s) |

|---|---|---|---|

| Phenol Ring | -OH (hydroxyl) | Activating, Ortho, Para | Para to -OH; secondarily Ortho to -OH |

| Benzothiazole Ring | Fused Thiazole Ring | Deactivating | Substitution on the benzene ring portion under forcing conditions |

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction pathway is fundamentally different from electrophilic substitution and typically requires specific features on the aromatic ring youtube.com. The most common mechanism is the SNAr addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) wikipedia.orgchemistrysteps.com.

The parent this compound molecule is not suitably configured to undergo nucleophilic aromatic substitution under standard conditions. Neither the phenol nor the benzothiazole ring possesses the necessary combination of a good leaving group and strong electron-withdrawing activators.

For NAS to occur, the molecule would first need to be functionalized. For example:

Introduction of an Activating Group: Nitration of one of the aromatic rings would introduce a strongly electron-withdrawing nitro group.

Presence of a Leaving Group: A halogen atom would need to be present on the activated ring.

If, for instance, a derivative such as 4-chloro-3-nitro-2-(2-benzothiazolyloxy)phenol were synthesized, the chlorine atom would be activated towards nucleophilic displacement due to the ortho nitro group. Heterocyclic rings like pyridine (B92270) are noted to be more reactive towards NAS, suggesting the benzothiazole ring might be made susceptible under certain conditions wikipedia.org. Another potential, though less common, pathway involves the formation of a highly reactive benzyne intermediate, which typically requires extremely strong basic nucleophiles like sodium amide (NaNH₂) chemistrysteps.com.

Functional Group Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The nucleophilic character of the oxygen atom in the phenolic hydroxyl group allows it to react with various electrophiles, leading to the formation of esters, ethers, and silyl (B83357) ethers. These derivatization strategies are common for phenols and can be readily applied to this compound rhhz.netnih.gov.

Esterification: Reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding phenolic esters.

Etherification: The Williamson ether synthesis, involving the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide), produces ethers.

Silylation: To protect the hydroxyl group or to increase volatility for analytical purposes like gas chromatography, it can be converted into a silyl ether by reacting with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), typically in the presence of a base like imidazole (B134444).

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl) / Base | Phenolic Ester (-O-CO-R) |

| Etherification | Alkyl Halide (R'-X) / Base | Phenolic Ether (-O-R') |

| Silylation | Silyl Halide (R₃Si-Cl) / Base | Silyl Ether (-O-SiR₃) |

The ether linkage connecting the phenol and benzothiazole moieties is a key structural feature that can be targeted for cleavage under specific, often harsh, conditions. Cleavage of aryl ethers typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). Applying these conditions to this compound would be expected to break the C-O bond, yielding catechol (1,2-dihydroxybenzene) and a 2-substituted benzothiazole derivative.

Rearrangement reactions are also a possibility for derivatives of this compound. For example, if the phenolic hydroxyl group is first converted into an ester, a Fries rearrangement could potentially be induced under Lewis acid catalysis to migrate the acyl group from the oxygen to the carbon of the phenol ring, forming an acyl-substituted phenol. Similarly, conversion to an allyl ether derivative could set the stage for a thermal or acid-catalyzed Claisen rearrangement.

Reactivity of the Benzothiazole Heterocycle

The benzothiazole ring possesses its own unique reactivity distinct from the phenol moiety wikipedia.org. The heteroatoms (nitrogen and sulfur) and the specific arrangement of bonds within the heterocyclic ring confer characteristic chemical properties.

Basicity of Nitrogen: The nitrogen atom in the thiazole ring has a lone pair of electrons and can act as a base or nucleophile, allowing it to be protonated in acidic media or alkylated to form a quaternary benzothiazolium salt.

Reactivity at C2: The carbon atom at position 2 (C2), situated between the nitrogen and sulfur atoms, is electrophilic. In this compound, this position is already part of the ether linkage. However, this inherent electrophilicity is a key feature of the benzothiazole system.

Substitution on the Heterocyclic Ring: The methyne (C-H) center within the thiazole portion of the benzothiazole core is a site that can undergo substitution wikipedia.org.

Ring Opening: Under certain reductive or oxidative conditions, the thiazole ring can be cleaved.

Heterocycle Ring-Opening Reactions

The fused thiazole ring within the benzothiazole core, while aromatic, is susceptible to cleavage under specific oxidative conditions. This ring-opening provides a synthetic route to substituted aminobenzene derivatives, effectively transforming the heterocyclic structure into a functionalized acyclic system.

Research on benzothiazole derivatives has demonstrated that the thiazole ring can be opened oxidatively. A notable method involves the use of magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.ca This reaction proceeds through an initial ring-opening of the thiazole moiety, followed by the oxidation of the resulting thiol intermediate. scholaris.ca This process converts various benzothiazole derivatives into acylamidobenzene sulfonate esters. scholaris.ca The reaction's success can be influenced by the nature of the substituent at the 2-position of the benzothiazole ring. For instance, 2-methylbenzothiazole and 2-aminobenzothiazole can be converted to their respective acetamide and carbamide products after ring-opening. scholaris.ca

The general scheme for this oxidative ring-opening is presented below:

Table 1: Oxidative Ring-Opening of Benzothiazole Derivatives with MMPP This table is generated based on data from analogous benzothiazole derivatives and illustrates the expected reaction for the parent compound.

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| Benzothiazole | MMPP | Methanol (B129727) (MeOH) | Methyl 2-formamidobenzenesulfonate |

Metabolic studies have also shown evidence of benzothiazole ring cleavage. In vivo experiments with guinea pigs resulted in the identification of ring-cleavage products such as 2-methylmercaptoaniline and its oxidized sulfinyl and sulfonyl analogues in urinary extracts. nih.gov This biological transformation further underscores the potential for the thiazole ring to undergo scission.

Oxidation and Reduction Chemistry of Sulfur and Nitrogen Heteroatoms

The sulfur and nitrogen atoms within the benzothiazole ring are key sites for redox chemistry. Their oxidation state can be modified to tune the electronic properties of the molecule.

Oxidation of Sulfur: The sulfur atom in the thiazole ring, being a thioether integrated into an aromatic system, can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation has a profound impact on the electronic character of the heterocycle. Studies on analogous sulfur-containing aromatic systems, such as youtube.combenzothieno[3,2-b] youtube.combenzothiophene (BTBT), have shown that oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) effectively converts the electron-donating thienyl sulfur into a strongly electron-accepting sulfonyl group. nih.gov This change significantly alters the molecule's electronic and optical properties, including red-shifting its absorption and emission spectra. nih.gov A similar transformation is expected for this compound, where the sulfur atom could be oxidized to the corresponding sulfone, thereby increasing the electron-withdrawing nature of the benzothiazole moiety.

Oxidation of Nitrogen: The nitrogen atom of the benzothiazole ring can also undergo oxidation to form an N-oxide. The synthesis of 2-styrylbenzothiazole-N-oxides has been achieved through aldol-type condensation reactions starting from 2-methylbenzothiazole-N-oxide. researchgate.netsemanticscholar.org This indicates that the nitrogen atom in the benzothiazole ring is susceptible to oxidation, a reaction that would introduce a formal positive charge on the nitrogen (or redistribute electron density significantly), thereby altering the reactivity and electronic properties of the heterocyclic system.

The expected products from the oxidation of the heteroatoms in this compound are summarized in the following table.

Table 2: Potential Oxidation Products of Heteroatoms This table illustrates the expected products based on the known chemistry of benzothiazole and related sulfur heterocycles.

| Reaction | Oxidizing Agent | Potential Product |

|---|---|---|

| Sulfur Oxidation | m-CPBA | 2-(2-Benzothiazolyl-S,S-dioxy)phenol |

Reduction chemistry at these heteroatoms is less commonly explored in the context of stable aromatic benzothiazoles but could potentially be achieved under strong reducing conditions, which might also affect other functional groups in the molecule.

Regioselectivity and Chemoselectivity in Complex Derivatization

The derivatization of this compound presents challenges of regioselectivity and chemoselectivity due to the presence of two distinct aromatic rings with different electronic properties.

Reactivity of the Phenol Ring: The phenol moiety is highly activated towards electrophilic aromatic substitution. The hydroxyl (-OH) group is a strong ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. youtube.commasterorganicchemistry.com Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially on the phenol ring at the positions ortho and para to the hydroxyl group. youtube.comorganicmystery.com For this compound, the positions C4' and C6' on the phenol ring (para and ortho to the -OH group, respectively) are the most likely sites for electrophilic attack. The ether linkage at C2' may provide some steric hindrance at the C6' position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenol Ring

| Reaction Type | Reagents | Major Predicted Products |

|---|---|---|

| Bromination | Br₂ in CCl₄ | 4-Bromo-2-(2-benzothiazolyloxy)phenol and 2,4-Dibromo-6-(2-benzothiazolyloxy)phenol |

| Nitration | Dilute HNO₃ | 4-Nitro-2-(2-benzothiazolyloxy)phenol and 6-Nitro-2-(2-benzothiazolyloxy)phenol |

Reactivity of the Benzothiazole Ring: The benzothiazole ring system, particularly when substituted at the 2-position with an electron-withdrawing phenoxy group, is generally deactivated towards electrophilic substitution. Conversely, it is more susceptible to nucleophilic aromatic substitution (SNAr), especially if further activated by strong electron-withdrawing groups on the benzene part of the heterocycle. libretexts.org Nucleophilic attack would most likely occur at the C4 or C6 positions of the benzothiazole ring. However, SNAr reactions on aryl halides typically require harsh conditions unless the ring is sufficiently activated. libretexts.orgck12.org

Chemoselectivity in derivatization will be governed by the choice of reagents and reaction conditions. Electrophilic reagents will preferentially react with the electron-rich phenol ring, while strong nucleophiles under forcing conditions might react with the benzothiazole ring. The ether linkage itself is generally stable but could be cleaved under harsh acidic or basic conditions.

Photophysical Properties and Excited State Dynamics of 2 2 Benzothiazolyloxy Phenol Systems

Absorption and Emission Characteristics

The absorption and emission spectra of HBT and related compounds are characterized by features that are hallmarks of the ESIPT process. These molecules typically exist in a stable enol form in the ground state, which is transformed into an excited keto tautomer upon photoexcitation.

Electronic Transitions and Spectral Band Assignments

In nonpolar solvents, the absorption spectrum of HBT derivatives is primarily attributed to the π→π* electronic transition of the enol form. For instance, a cyano-substituted HBT (CN-HBT) in dichloromethane (B109758) (CH₂Cl₂) exhibits absorption peaks at 347 nm and 362 nm. mdpi.com These bands correspond to the excitation from the ground state (S₀) to the first excited singlet state (S₁) of the enol configuration. Upon excitation, the molecule retains its enol geometry in the Franck-Condon excited state before undergoing subsequent structural relaxation and proton transfer.

The emission spectrum is dominated by a large, Stokes-shifted fluorescence band originating from the excited keto tautomer (Keto*). For CN-HBT in CH₂Cl₂, this emission appears as a broad band with a maximum at 520 nm. mdpi.com The absence of a significant emission band from the initially excited enol form indicates that the ESIPT process is extremely rapid and efficient, occurring on a picosecond timescale.

Fluorescence Quantum Yields and Radiative Decay Processes

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly sensitive to the molecular structure and environment. The parent HBT compound exhibits a very low quantum yield of 0.01 in CH₂Cl₂. mdpi.com This inefficiency is due to competing non-radiative decay pathways that allow the excited state to return to the ground state without emitting a photon.

However, strategic chemical modifications can dramatically enhance fluorescence. The introduction of a cyano (-CN) group to the HBT scaffold, creating CN-HBT, boosts the quantum yield to a remarkable 0.49 in the same solvent. mdpi.com This enhancement is attributed to the suppression of non-radiative decay processes while the radiative decay rate remains relatively constant. The rigidification of the molecular skeleton is a known strategy to enhance emission by limiting molecular vibrations that facilitate non-radiative decay. nih.gov

The radiative decay rate (kr) and non-radiative decay rate (knr) are key parameters governing the fluorescence lifetime and quantum yield. For CN-HBT, the suppression of knr is the primary reason for its significantly higher quantum efficiency compared to the parent HBT. mdpi.com

Stokes Shifts and Environmental Sensitivity

A defining characteristic of ESIPT-capable molecules like HBT is their exceptionally large Stokes shift—the difference in energy between the maxima of the absorption and emission spectra. This large shift arises because absorption occurs in the enol form, while emission originates from the electronically distinct and lower-energy keto tautomer. For CN-HBT, with absorption around 350-360 nm and emission at 520 nm, the Stokes shift is substantial, on the order of 160-170 nm. This large separation between excitation and emission is highly advantageous in applications like fluorescence imaging, as it minimizes self-absorption and background interference. researchgate.net

The photophysical properties, including the Stokes shift, are often sensitive to the surrounding environment. In various benzimidazole (B57391) derivatives, which also exhibit ESIPT, the polarity of the solvent plays a crucial role. nih.gov An increase in solvent polarity can influence the energy levels of both the ground and excited states, leading to shifts in the absorption and emission spectra. For many solvatochromic dyes, a bathochromic (red) shift in the emission spectrum is observed in more polar solvents, signifying an intramolecular charge transfer (ICT) character in the excited state. nih.gov While halogenation has been shown to be less impactful than solvent polarization, both factors can be tuned to optimize the fluorescence properties for specific applications.

Interactive Table: Photophysical Data of HBT Derivatives in Dichloromethane (CH₂Cl₂)

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_F) | Stokes Shift (nm) |

|---|---|---|---|---|

| HBT | ~335 nm | ~530 nm | 0.01 | ~195 |

Note: Data extracted from a study on HBT and its cyano-substituted derivative. mdpi.com The Stokes shift is calculated using the longer wavelength absorption peak.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

The ESIPT mechanism is a photophysical process that involves the transfer of a proton within the same molecule upon electronic excitation. This ultrafast reaction is the cornerstone of the unique optical properties of HBT and related systems.

Photochemical Cycle and Tautomerization Pathways

The ESIPT process is best described as a four-step photochemical cycle involving two tautomers: the enol form (E) and the keto form (K).

Photoexcitation: The cycle begins with the absorption of a photon by the stable ground-state enol form (E), promoting it to its first excited singlet state (E*).

ESIPT: In the excited state, the acidity of the phenolic proton and the basicity of the benzothiazole (B30560) nitrogen atom increase significantly. This facilitates an ultrafast transfer of the proton along a pre-existing intramolecular hydrogen bond, converting the excited enol (E) into the excited keto tautomer (K). This transfer is virtually barrierless and occurs on the sub-picosecond to picosecond timescale.

Fluorescence: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This radiative decay is responsible for the characteristic, large Stokes-shifted fluorescence observed in these systems.

Back Proton Transfer: Once in the keto ground state (K), the molecule is unstable relative to the enol form. It rapidly undergoes a reverse proton transfer to regenerate the original enol ground state (E), completing the cycle and making the molecule ready for another excitation.

This rapid and reversible cycle imparts high photostability to the molecule, a desirable trait for fluorescent materials.

Influence of Substituents and Solvent Polarity on ESIPT Efficiency

The efficiency and dynamics of the ESIPT process are not static but can be modulated by both internal and external factors.

Influence of Substituents: Attaching different functional groups (substituents) to the core HBT structure can significantly alter the ESIPT process. Electron-donating or electron-withdrawing groups can change the electron density distribution in the molecule, thereby affecting the acidity and basicity of the proton donor and acceptor sites. For instance, the introduction of a powerful electron-withdrawing cyano group in CN-HBT not only impacts the energy levels, leading to a red-shift in absorption, but also influences the rates of radiative and non-radiative decay, dramatically improving the fluorescence quantum yield. mdpi.com

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

The general mechanism for AIE in many organic luminogens is the restriction of intramolecular rotation (RIR). mdpi.com In dilute solutions, these molecules can undergo various intramolecular motions, such as rotations and vibrations, which provide non-radiative decay pathways for the excited state, leading to weak or no fluorescence. However, in the aggregated state or in viscous media, these intramolecular motions are physically constrained. This blockage of non-radiative channels opens up the radiative decay pathway, resulting in a significant enhancement of fluorescence intensity.

In the case of HBT derivatives, aggregation in mixed solvent systems, such as tetrahydrofuran (B95107) (THF) and water, has been shown to induce a significant increase in fluorescence emission. researchgate.netnih.gov The formation of nanoparticles or aggregates restricts the intramolecular rotation of the phenyl and benzothiazole rings, thus promoting radiative de-excitation. researchgate.net Furthermore, the aggregation can also facilitate the ESIPT process, contributing to the observed emission enhancement. researchgate.netnih.gov For instance, some benzothiazole-based probes exhibit blue emission in solution, attributed to the enol form, while in the aggregated state, a green emission from the keto tautomer, formed via ESIPT, is observed. nih.gov

It is important to note that the ether linkage in 2-(2-Benzothiazolyloxy)phenol would preclude the classical ESIPT mechanism observed in HBT derivatives. Therefore, its AIE behavior, if present, would likely be governed primarily by the restriction of intramolecular rotations of the phenoxy and benzothiazole moieties upon aggregation, without the coupled influence of ESIPT. Further experimental investigation is required to elucidate the specific AIE properties and underlying mechanisms for this compound.

Photochemistry and Photostability

The introduction of light can initiate a cascade of chemical reactions in susceptible molecules, leading to the formation of new products or degradation. The photochemistry and photostability of this compound are of critical importance for its potential applications, as they determine its operational lifetime and environmental fate.

Photochemical Reaction Pathways and Product Analysis

Specific studies detailing the photochemical reaction pathways and photoproducts of this compound upon irradiation are not extensively documented. However, insights into its potential photochemical behavior can be gleaned from the known photochemistry of its constituent moieties: phenol (B47542) and benzothiazole derivatives.

The photodegradation of phenol in aqueous solutions, often studied in the context of environmental remediation, is known to proceed through a series of hydroxylated intermediates. researchgate.net Upon UV irradiation, particularly in the presence of photocatalysts like TiO₂, phenol can be oxidized to form compounds such as catechol, resorcinol, and hydroquinone. researchgate.net Further irradiation can lead to the opening of the aromatic ring, yielding short-chain organic acids like maleic acid, oxalic acid, and formic acid, and ultimately mineralization to CO₂ and H₂O. researchgate.netmdpi.com The reaction pathway is often initiated by the formation of highly reactive hydroxyl radicals. nih.gov

On the other hand, benzothiazole derivatives can exhibit different photochemical reactions. For some D-π-A-π-D systems based on a benzothiazole core, trans-cis photoisomerization has been proposed as a photobleaching mechanism under longer wavelength irradiation. researchgate.net The photochemical reactions of benzothiazole-2-thiones in the presence of alkenes have also been shown to yield 2-substituted benzothiazoles. mdpi.com

Given these precedents, potential photochemical reaction pathways for this compound could involve:

Photo-Fries-type rearrangement: Cleavage of the ether bond followed by rearrangement to form hydroxylated benzothiazolyl-phenols.

Hydroxylation of the phenolic ring: Similar to phenol, leading to the formation of dihydroxy-functionalized derivatives.

Cleavage of the ether bond: Leading to the formation of phenol and 2-hydroxybenzothiazole (B105590) or other related benzothiazole derivatives.

Reactions involving the benzothiazole ring: Potential for isomerization or other transformations, although less likely to be the primary pathway without specific activating groups.

A definitive analysis of the photoproducts would require detailed experimental studies, such as chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS) and spectroscopic analysis (e.g., NMR, IR) of the irradiated solutions.

Table 1: Postulated Photoproducts of this compound Irradiation

| Postulated Photoproduct | Potential Formation Pathway |

| Catechol | Hydroxylation of the phenolic ring |

| Resorcinol | Hydroxylation of the phenolic ring |

| Hydroquinone | Hydroxylation of the phenolic ring |

| Phenol | Cleavage of the ether bond |

| 2-Hydroxybenzothiazole | Cleavage of the ether bond |

| Hydroxylated this compound | Direct hydroxylation of either aromatic ring |

| Ring-opened aliphatic acids | Subsequent degradation of phenolic intermediates |

Mechanisms of Photodegradation and Stability Under Irradiation

The photodegradation of the phenolic moiety is likely to be initiated by the absorption of UV radiation, leading to the formation of an excited state. This excited phenol molecule can then undergo several processes, including hydrogen atom detachment from the hydroxyl group, leading to a phenoxyl radical. nih.gov In aqueous environments, the reaction with photogenerated hydroxyl radicals is a major degradation pathway. nih.gov The rate and efficiency of this degradation are significantly influenced by factors such as pH, the presence of oxygen, and the use of photocatalysts. researchgate.netnih.gov For instance, the photocatalytic degradation of phenol using TiO₂ is a well-established process where electron-hole pairs generated in the semiconductor lead to the formation of reactive oxygen species that attack the phenol molecule. nih.gov

Table 2: Factors Influencing the Photodegradation of Related Phenolic and Benzothiazole Compounds

| Factor | Influence on Photodegradation | Relevant Compound Classes |

| Irradiation Wavelength | Can determine which electronic states are accessed and which photochemical pathways are initiated. | Phenols, Benzothiazoles |

| Presence of Oxygen | Can act as a sensitizer (B1316253) for the formation of reactive oxygen species or participate directly in oxidation reactions. Can also quench excited states. | Phenols, Benzothiazoles |

| pH of the Medium | Can affect the speciation of the compound (e.g., phenolate (B1203915) formation) and the surface charge of photocatalysts. | Phenols |

| Presence of Photocatalysts (e.g., TiO₂) | Can significantly enhance the rate of degradation through the generation of reactive oxygen species. | Phenols |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence excited-state dynamics and reaction pathways. | Phenols, Benzothiazoles |

Coordination Chemistry and Supramolecular Interactions of 2 2 Benzothiazolyloxy Phenol

Ligand Design and Metal Complexation

The unique structural arrangement of 2-(2-Benzothiazolyloxy)phenol, which features a phenolic hydroxyl group and a benzothiazole (B30560) moiety, makes it an excellent candidate for ligand design. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) provides several potential coordination sites for metal ions.

Coordination Modes of the Benzothiazolyloxy-Phenol Moiety with Transition Metals